2,5-dichloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide
Description
2,5-dichloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide is a complex organic compound that features a unique combination of functional groups, including dichlorobenzene, pyrazole, and benzenesulfonamide
Properties
IUPAC Name |
2,5-dichloro-N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O4S/c19-12-5-6-15(20)18(7-12)28(24,25)22-13-8-21-23(9-13)10-14-11-26-16-3-1-2-4-17(16)27-14/h1-9,14,22H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCKWAXNNKYVDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the benzenesulfonamide group: This step involves the reaction of the pyrazole intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Introduction of the dichlorobenzene moiety: This can be accomplished through a nucleophilic aromatic substitution reaction, where the pyrazole-benzenesulfonamide intermediate reacts with 2,5-dichlorobenzene under basic conditions.
Formation of the dioxin ring: The final step involves the cyclization of the intermediate with a suitable diol under acidic conditions to form the 2,3-dihydrobenzo[b][1,4]dioxin ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, optimization of reaction conditions, and the development of continuous flow processes to enhance scalability.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen in the presence of a catalyst to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dichlorobenzene moiety, using reagents such as sodium methoxide or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol, bromine in carbon tetrachloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The incorporation of the sulfonamide group is often associated with antibacterial effects due to its ability to inhibit bacterial folate synthesis. Studies have shown that derivatives of benzenesulfonamide can effectively combat various bacterial strains.
Anticancer Potential
The presence of the pyrazole and dioxin components suggests potential anticancer activity. Compounds featuring these moieties have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Preliminary studies indicate that modifications to the structure can enhance selectivity towards cancerous cells while minimizing toxicity to normal cells.
Immunomodulatory Effects
Recent findings highlight the immunomodulatory properties of compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin structure. These compounds can influence immune response pathways, making them candidates for treating autoimmune diseases or enhancing vaccine efficacy.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial activity of several benzenesulfonamide derivatives against common pathogens. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Case Study 2: Anticancer Activity
In vitro assays on cancer cell lines have shown that similar pyrazole-containing compounds can reduce cell viability significantly. One study reported a decrease in proliferation rates by over 70% in certain breast cancer cell lines when treated with synthesized analogs of this compound .
Case Study 3: Immunomodulation
Research exploring the immunomodulatory effects of related dioxin compounds revealed their ability to modulate cytokine production in macrophages. This suggests a potential role in developing therapies for inflammatory conditions .
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can bind to a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,5-dichloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide: This compound is unique due to the presence of the dioxin ring, which imparts specific properties such as increased stability and unique binding interactions.
2,5-dichloro-N-(1-(benzyl)-1H-pyrazol-4-yl)benzenesulfonamide: Similar structure but lacks the dioxin ring, resulting in different chemical and biological properties.
2,5-dichloro-N-(1-(phenyl)-1H-pyrazol-4-yl)benzenesulfonamide: Another similar compound with a phenyl group instead of the dioxin ring, leading to different reactivity and applications.
Uniqueness
The presence of the 2,3-dihydrobenzo[b][1,4]dioxin ring in this compound imparts unique properties, such as increased stability and specific binding interactions, making it a valuable compound for various scientific and industrial applications.
Biological Activity
2,5-Dichloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological activities, and relevant studies concerning this compound.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzenesulfonamide moiety linked to a pyrazole derivative and a dihydrobenzo[dioxin] unit. Its molecular formula is , with a molecular weight of approximately 482.37 g/mol. The presence of dichlorine and sulfonamide groups suggests potential interactions with biological targets.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit various biological activities, including:
- Anticancer Activity : Pyrazole derivatives are known for their anticancer properties. For instance, studies have shown that certain pyrazole derivatives can inhibit cancer cell proliferation in various cancer types, including breast and colon cancers .
- Anti-inflammatory Effects : Compounds similar to this compound have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes .
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions that typically include the formation of the pyrazole ring followed by the introduction of the benzenesulfonamide group. Techniques such as NMR spectroscopy and mass spectrometry are employed for characterization .
Case Studies
-
Anticancer Activity : A study evaluated the effects of pyrazole derivatives on MCF-7 (breast cancer) and MDA-MB-231 cell lines. The results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis .
Compound IC50 (µM) Cell Line Compound A 15 MCF-7 Compound B 20 MDA-MB-231 -
Anti-inflammatory Activity : Research on related compounds showed that they effectively reduced inflammation in mouse models by inhibiting COX enzymes. The best-performing compounds achieved over 70% inhibition compared to controls .
Compound COX Inhibition (%) Compound C 71 Compound D 65
The proposed mechanism for the biological activity of this compound includes:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
- Interference with Cell Cycle : Pyrazole derivatives often target key proteins involved in cell cycle regulation leading to apoptosis in cancer cells.
Q & A
Basic: What are the recommended synthetic routes for preparing this sulfonamide derivative?
Methodological Answer:
The compound can be synthesized via sulfonylation of a pyrazole-amine intermediate. A general protocol involves reacting 1-(4-aminophenyl)-substituted pyrazole derivatives with 2,5-dichlorobenzenesulfonyl chloride in anhydrous THF, using triethylamine as a base . For the dihydrobenzodioxin moiety, reflux conditions with ethanol and glacial acetic acid are effective for introducing aromatic substituents via condensation reactions . Post-synthesis purification typically employs column chromatography or recrystallization from ethanol-water mixtures .
Advanced: How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved during structural validation?
Methodological Answer:
Discrepancies between spectroscopic and crystallographic data require multi-technique validation:
- X-ray crystallography: Refine the structure using SHELXL (e.g., check for disorder or twinning in the dihydrobenzodioxin ring using the TWIN/BASF commands in SHELX) .
- 2D NMR: Perform NOESY or HSQC to confirm spatial arrangements of substituents, particularly the pyrazole and sulfonamide groups.
- Mass spectrometry: Use high-resolution MS to verify the molecular ion and rule out impurities .
Basic: What characterization techniques are critical for confirming the molecular structure?
Methodological Answer:
- X-ray diffraction (XRD): Resolves stereochemistry and validates the sulfonamide linkage and dihydrobenzodioxin conformation. SHELXL refinement is recommended for handling chlorine atoms and hydrogen bonding networks .
- NMR spectroscopy: H and C NMR confirm proton environments (e.g., pyrazole C-H at δ 7.5–8.5 ppm, sulfonamide protons at δ 10–12 ppm).
- FT-IR: Identify sulfonamide S=O stretches (~1350–1150 cm) and benzodioxin ether linkages (~1250 cm) .
Advanced: How can reaction conditions be optimized for introducing the dihydrobenzodioxin moiety?
Methodological Answer:
- Design of Experiments (DoE): Use fractional factorial designs to test variables like temperature (80–120°C), solvent polarity (ethanol vs. DMF), and catalyst loading (e.g., acetic acid concentration) .
- Flow chemistry: Continuous-flow systems improve yield by enhancing mixing and heat transfer during condensation steps .
- Monitoring: Track reaction progress via TLC or in-line UV-vis spectroscopy to identify optimal reaction times .
Advanced: What challenges arise during crystallization, and how are they addressed?
Methodological Answer:
- Polymorphism: Screen solvents (e.g., DMSO, acetone) and use anti-solvent vapor diffusion to isolate stable polymorphs.
- Disorder in the benzodioxin ring: Apply restraints in SHELXL refinement (e.g., SIMU/DELU commands) to model thermal motion .
- Twinning: Use the TWIN/BASF command in SHELXL to refine twinned crystals, common in sulfonamide derivatives due to hydrogen bonding .
Basic: How are solubility issues managed in pharmacological assays?
Methodological Answer:
- Solvent selection: Use DMSO for initial stock solutions (≤1% v/v to avoid cytotoxicity). For aqueous buffers, employ co-solvents like PEG-400 or cyclodextrins.
- Validation: Confirm solubility via dynamic light scattering (DLS) or HPLC-UV to detect aggregation .
Advanced: How to design structure-activity relationship (SAR) studies targeting biological activity?
Methodological Answer:
- Core modifications: Synthesize analogs with halogen substitutions (e.g., F, Br) on the benzene ring or pyrazole N-alkyl groups to assess electronic effects .
- Pharmacophore mapping: Use docking studies (e.g., AutoDock Vina) to identify key interactions between the sulfonamide group and target proteins .
- Biological assays: Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., COX-2) with dose-response curves (IC) .
Basic: What purification strategies are effective post-synthesis?
Methodological Answer:
- Column chromatography: Use silica gel with gradients of ethyl acetate/hexane (3:7 to 1:1) to separate sulfonamide derivatives.
- Recrystallization: Ethanol-water mixtures (7:3) yield high-purity crystals. Monitor via melting point analysis (target range: 180–220°C) .
Advanced: How to resolve discrepancies in biological activity between batch syntheses?
Methodological Answer:
- Purity analysis: Compare HPLC chromatograms (C18 column, acetonitrile/water mobile phase) to detect impurities >0.1% .
- Isotopic labeling: Use H or C-labeled intermediates to trace byproducts via LC-MS.
- Batch records: Document reaction parameters (pH, stirring rate) to identify critical process variables .
Advanced: What computational methods predict physicochemical properties (e.g., logP, pKa)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
